![molecular formula C16H17ClN2O2S B2853124 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide CAS No. 1808704-37-1](/img/structure/B2853124.png)
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. It has also been suggested that the compound may modulate certain signaling pathways that are involved in the development of diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the replication of certain viruses. Additionally, this compound has been found to modulate certain signaling pathways that are involved in the development of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have potent anticancer and antiviral properties. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide. One direction is to study the compound's potential as a therapeutic agent for various diseases. Another direction is to study the mechanism of action of the compound in more detail. Additionally, more research is needed to optimize the synthesis method and improve the solubility of the compound in aqueous solutions. Finally, the compound's potential as a drug delivery system should be explored.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields of scientific research. It has been found to have potent anticancer and antiviral properties, and it has been studied for its potential as a therapeutic agent for various diseases. The compound's mechanism of action is not fully understood, and more research is needed to optimize the synthesis method and improve the solubility of the compound in aqueous solutions. There are several future directions for research on this compound, and it is an exciting area of study in the field of scientific research.
Méthodes De Synthèse
The synthesis of 1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide involves the reaction of isoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with the cyclobutylmethylamine and methanesulfinyl chloride to obtain the desired compound. The synthesis method has been optimized to obtain a high yield of the compound.
Applications De Recherche Scientifique
1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antiviral properties, and it has been found to inhibit the replication of certain viruses. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
1-chloro-N-[(1-methylsulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-22(21)16(7-4-8-16)10-18-15(20)13-9-11-5-2-3-6-12(11)14(17)19-13/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUVOSBLCFHRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CCC1)CNC(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

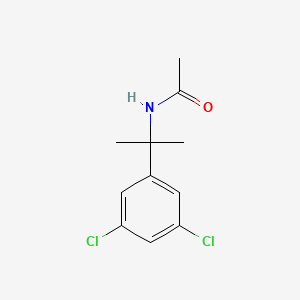
![2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide](/img/structure/B2853044.png)
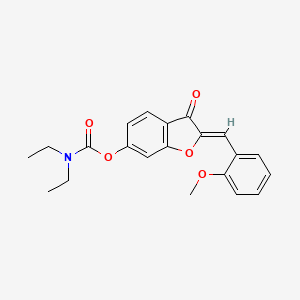
![(E)-N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2853048.png)
![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
![2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2853050.png)
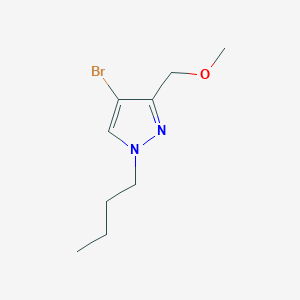
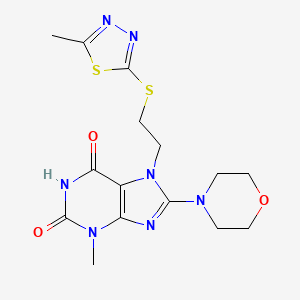
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)
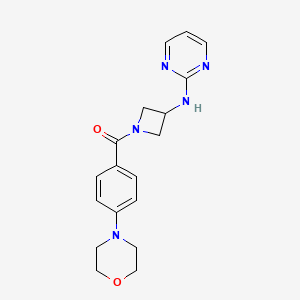
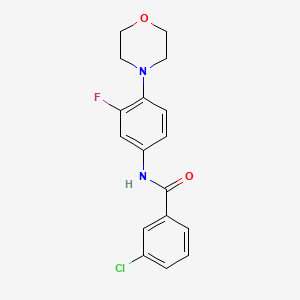
![5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2853062.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)